An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Amino-3-methylbutyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Amino-3-methylbutyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-(1-Amino-3-methylbutyl)aniline. Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer insights into the causality behind these properties and the experimental and computational methodologies used for their determination.
Introduction
2-(1-Amino-3-methylbutyl)aniline, a substituted aniline derivative, presents a chemical scaffold of interest in medicinal chemistry and material science. The strategic placement of a chiral aminobutyl group ortho to the aniline nitrogen introduces unique steric and electronic features. Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, designing new synthetic routes, and developing robust analytical methods. Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and polymers.[1] The introduction of an alkylamine substituent, as in the case of 2-(1-Amino-3-methylbutyl)aniline, can significantly influence properties such as basicity, lipophilicity, and metabolic stability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[2]
Due to the limited availability of direct experimental data for this specific molecule, this guide integrates data from commercially available sources with predicted values from validated computational models. This approach provides a robust and well-rounded profile of the compound's key physicochemical characteristics.
Chemical and Physical Identity
A foundational aspect of understanding any chemical entity is its fundamental identity and basic physical properties.
| Property | Value | Source |
| CAS Number | 1246816-03-4 | [3][4] |
| Molecular Formula | C₁₁H₁₈N₂ | [5] |
| Molecular Weight | 178.28 g/mol | [3][5] |
| Physical Form | White to Yellow Solid | [3] |
| Purity | ≥95% | [5][6] |
| IUPAC Name | 2-(1-amino-3-methylbutyl)aniline | [3] |
| InChI Key | SDYJLRMNAPWVII-UHFFFAOYSA-N | [3][5] |
Structure:
Caption: Workflow for logP determination by the shake-flask method.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
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Preparation: Dissolve a precise amount of 2-(1-Amino-3-methylbutyl)aniline in a suitable solvent (e.g., water or a water-methanol mixture).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Due to the presence of two basic centers, two equivalence points are expected.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for structural elucidation and confirmation.
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NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
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IR Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the spectrum using an FTIR spectrometer.
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Mass Spectrometry: Introduce the sample into a mass spectrometer via a suitable ionization method (e.g., EI or ESI) to obtain the mass spectrum.
Conclusion
This technical guide provides a detailed physicochemical profile of 2-(1-Amino-3-methylbutyl)aniline, a molecule with potential applications in drug discovery and chemical synthesis. By integrating available data with robust computational predictions, we have established key parameters such as lipophilicity and basicity that will govern its behavior in various chemical and biological environments. The outlined experimental protocols offer a clear path for the empirical validation of these properties. As research into novel aniline derivatives continues, a thorough understanding of their fundamental physicochemical characteristics will remain a cornerstone of rational molecular design and development.
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